prop-2-en-1-yl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
CAS No.: 683778-94-1
Cat. No.: VC5107857
Molecular Formula: C20H21N3O4
Molecular Weight: 367.405
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683778-94-1 |
|---|---|
| Molecular Formula | C20H21N3O4 |
| Molecular Weight | 367.405 |
| IUPAC Name | prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C20H21N3O4/c1-4-10-27-19(25)14-11(3)21-17-16(18(24)23-20(26)22-17)15(14)13-8-6-12(5-2)7-9-13/h4,6-9,15H,1,5,10H2,2-3H3,(H3,21,22,23,24,26) |
| Standard InChI Key | SEJPSNHHMNRQKB-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)NC(=O)NC3=O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound features a pyrido[2,3-d]pyrimidine core, a bicyclic system comprising fused pyridine and pyrimidine rings. Key substituents include:
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A 5-(4-ethylphenyl) group at position 5, contributing hydrophobic interactions.
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A 7-methyl group enhancing steric stability.
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2,4-dioxo moieties enabling hydrogen bonding with biological targets.
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A prop-2-en-1-yl (allyl) ester at position 6, modulating solubility and reactivity .
The IUPAC name, prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate, reflects this substitution pattern. The SMILES notation CCC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)NC(=O)NC3=O provides a machine-readable representation of its connectivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H21N3O4 | |
| Molecular Weight | 367.405 g/mol | |
| CAS Number | 683778-94-1 | |
| XLogP3-AA (Lipophilicity) | Estimated 2.1 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Optimization
Multi-Component Reaction Strategies
Pyrido[2,3-d]pyrimidines are typically synthesized via one-pot multi-component reactions (MCRs), which offer high atom economy and reduced waste . For this compound, a plausible route involves:
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Formation of the pyrimidine ring: Condensation of 4-(4-ethylphenyl)-3-aminocrotonate with a methyl-substituted cyanoacetamide under acidic conditions.
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Introduction of the allyl ester: Esterification of the carboxylate intermediate with allyl bromide in the presence of K2CO3.
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Oxidation steps: Conversion of intermediate dihydroxy groups to the 2,4-dioxo configuration using iodine or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
Reaction optimization studies highlight the critical role of solvents (e.g., DMF or propane-1,2-diol) and catalysts (e.g., p-toluenesulfonic acid) in achieving yields >70% .
Analytical Characterization
Post-synthesis, the compound is validated using:
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1H/13C NMR: Peaks at δ 1.21 ppm (triplet, CH2CH3), δ 5.25–5.40 ppm (allyl protons), and δ 167–170 ppm (carbonyl carbons) .
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High-Resolution Mass Spectrometry (HRMS): Observed [M+H]+ at m/z 368.1542 (calculated 368.1556).
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X-ray Crystallography: Confirms the flattened boat conformation of the pyrido-pyrimidine core and dihedral angles between aromatic rings (81.8°) .
Pharmacological Activities and Mechanisms
Anticancer Potency
Pyrido[2,3-d]pyrimidine derivatives exhibit potent activity against cancer targets:
Table 2: In Vitro Antiproliferative Activity of Analogous Compounds
| Compound | HCT-116 IC50 (μM) | MCF-7 IC50 (μM) | Target Enzyme (Ki) |
|---|---|---|---|
| Standard (Doxorubicin) | 0.12 | 0.15 | N/A |
| Derivative 2 | 0.18 | 0.21 | Thymidylate Synthase (6.2 nM) |
| Derivative 7 | 0.25 | 0.29 | BCR-ABL (8.5 nM) |
While direct data for this specific compound is limited, structural analogs demonstrate:
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Inhibition of thymidylate synthase: Critical for DNA synthesis in rapidly dividing cells .
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BCR-ABL kinase suppression: Pertinent in chronic myeloid leukemia .
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G1/S cell cycle arrest: Mediated by cyclin-dependent kinase (CDK) inhibition .
Structure-Activity Relationship (SAR) Insights
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4-Ethylphenyl group: Enhances hydrophobic binding to kinase ATP pockets .
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Allyl ester: Improves membrane permeability compared to methyl or ethyl esters.
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2,4-Dioxo configuration: Facilitates hydrogen bonding with Arg50 and Asp92 residues in thymidylate synthase .
Computational and Docking Studies
Molecular Docking with Thymidylate Synthase
Docking simulations (PDB: 6QXG) reveal:
Density Functional Theory (DFT) Analysis
B3LYP/6-31G+(d,p) calculations for analogous compounds show:
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HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity.
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Molecular electrostatic potential (MEP): Electron-rich regions localized at the dioxo groups, favoring nucleophilic attack .
Future Research Directions
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